molecular formula C13H22ClN3 B11860820 (4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride

(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride

Cat. No.: B11860820
M. Wt: 255.79 g/mol
InChI Key: BCFXMNIGHRPWPX-UHFFFAOYSA-N
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Description

(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H23N3·HCl. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride typically involves the reaction of 4-methyl-1,4-diazepane with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methylpiperazin-1-yl)phenyl)methanamine: Similar structure but contains a piperazine ring instead of a diazepane ring.

    (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine ring, differing in the nitrogen arrangement.

Uniqueness

(4-(4-Methyl-1,4-diazepan-1-YL)phenyl)methanamine hydrochloride is unique due to its diazepane ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C13H22ClN3

Molecular Weight

255.79 g/mol

IUPAC Name

[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N3.ClH/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13;/h3-6H,2,7-11,14H2,1H3;1H

InChI Key

BCFXMNIGHRPWPX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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